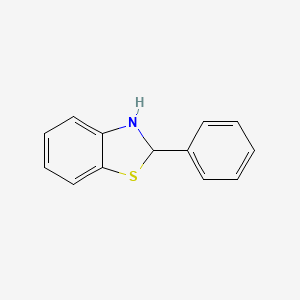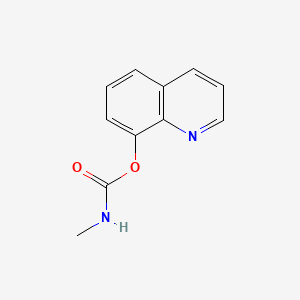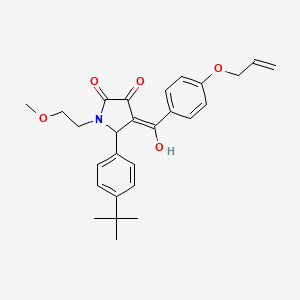
Benzothiazole, 2,3-dihydro-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole, 2,3-dihydro-2-phenyl- is an organic compound with the molecular formula C13H11NS. It is a derivative of benzothiazole, characterized by the presence of a phenyl group at the 2-position and a dihydro structure at the 2,3-positions. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 2,3-dihydro-2-phenyl- typically involves the cyclization of 2-aminothiophenol with phenylacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include heating the reactants in the presence of a strong acid such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: On an industrial scale, the production of Benzothiazole, 2,3-dihydro-2-phenyl- can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: Benzothiazole, 2,3-dihydro-2-phenyl- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the phenyl group or the benzothiazole ring can be functionalized.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Oxidized benzothiazole derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Functionalized benzothiazole compounds with various substituents.
Applications De Recherche Scientifique
Chemistry: Benzothiazole, 2,3-dihydro-2-phenyl- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It exhibits antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals.
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: In the industrial sector, Benzothiazole, 2,3-dihydro-2-phenyl- is used in the production of dyes, pigments, and rubber chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of Benzothiazole, 2,3-dihydro-2-phenyl- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or activating their function. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.
Comparaison Avec Des Composés Similaires
Benzothiazole: The parent compound, lacking the dihydro and phenyl modifications.
2-Phenylbenzothiazole: Similar structure but without the dihydro modification.
2,3-Dihydrobenzothiazole: Lacks the phenyl group.
Uniqueness: Benzothiazole, 2,3-dihydro-2-phenyl- is unique due to its combined structural features of a phenyl group and a dihydrobenzothiazole ring. This combination imparts distinct chemical and biological properties, making it more versatile in applications compared to its analogs.
By understanding the synthesis, reactions, applications, and mechanisms of Benzothiazole, 2,3-dihydro-2-phenyl-, researchers can further explore its potential in various scientific and industrial fields.
Propriétés
Numéro CAS |
31230-83-8 |
|---|---|
Formule moléculaire |
C13H11NS |
Poids moléculaire |
213.30 g/mol |
Nom IUPAC |
2-phenyl-2,3-dihydro-1,3-benzothiazole |
InChI |
InChI=1S/C13H11NS/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9,13-14H |
Clé InChI |
YKJUYTXCRIKRND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Chlorophenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011813.png)

![N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011826.png)
![N-(2,4-Dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12011830.png)



![[4-bromo-2-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12011847.png)



![[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12011880.png)
![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12011881.png)
![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011885.png)
